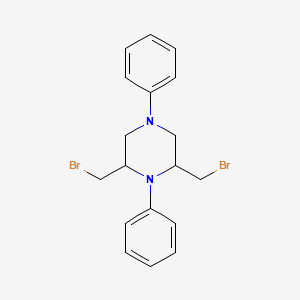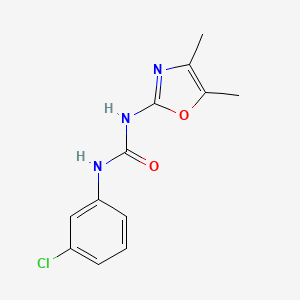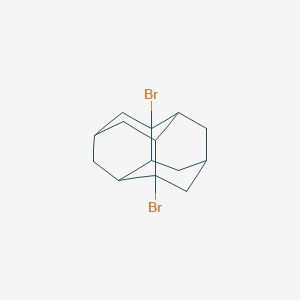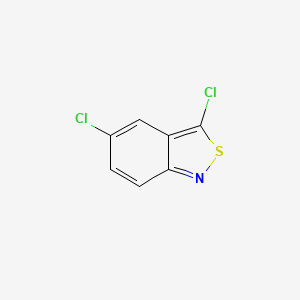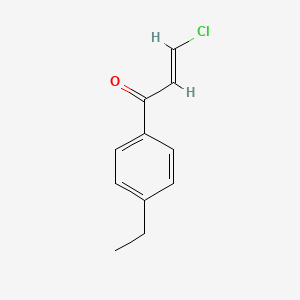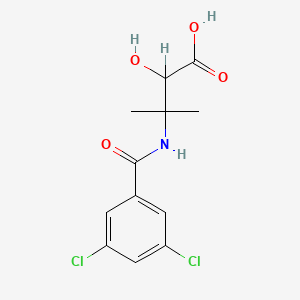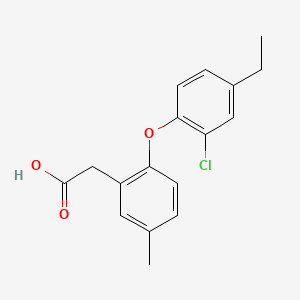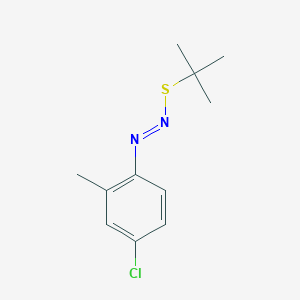
(E)-1-(tert-Butylsulfanyl)-2-(4-chloro-2-methylphenyl)diazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (4-chloro-2-methylphenyl)azo sulfide is an organic compound characterized by the presence of a tert-butyl group, a chloro-substituted phenyl ring, and an azo sulfide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-chloro-2-methylphenyl)azo sulfide typically involves the reaction of 4-chloro-2-methylaniline with tert-butyl nitrite in the presence of a radical initiator such as benzoyl peroxide. The reaction proceeds through the formation of a diazonium salt intermediate, which subsequently reacts with a sulfur-containing nucleophile to form the azo sulfide linkage .
Industrial Production Methods
Industrial production methods for tert-butyl (4-chloro-2-methylphenyl)azo sulfide may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, solvent choice, and reagent concentrations, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4-chloro-2-methylphenyl)azo sulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Tert-butyl (4-chloro-2-methylphenyl)azo sulfide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (4-chloro-2-methylphenyl)azo sulfide involves its interaction with molecular targets through its azo and sulfide functionalities. The compound can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, contributing to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (4-chlorophenyl)azo sulfide
- tert-Butyl (2-methylphenyl)azo sulfide
- tert-Butyl (4-chloro-2-methylphenyl)azo ether
Uniqueness
Tert-butyl (4-chloro-2-methylphenyl)azo sulfide is unique due to the presence of both a chloro and a methyl group on the phenyl ring, which can influence its reactivity and interactions compared to other similar compounds. This structural uniqueness can lead to distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
29577-87-5 |
|---|---|
Molecular Formula |
C11H15ClN2S |
Molecular Weight |
242.77 g/mol |
IUPAC Name |
tert-butylsulfanyl-(4-chloro-2-methylphenyl)diazene |
InChI |
InChI=1S/C11H15ClN2S/c1-8-7-9(12)5-6-10(8)13-14-15-11(2,3)4/h5-7H,1-4H3 |
InChI Key |
GLCBTLUAAZXGAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N=NSC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 3-[(2-hydroxyethyl)methylamino]-](/img/structure/B14678985.png)

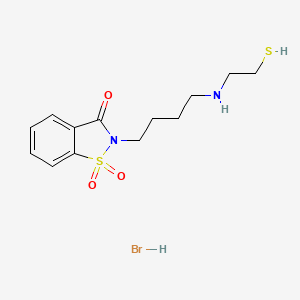
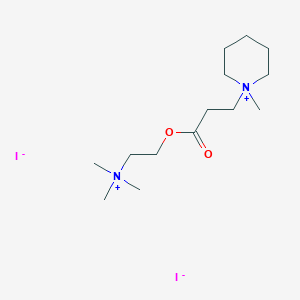
![Bicyclo[5.4.1]dodeca-1(11),2,5,7,9-pentaen-4-one (en)](/img/structure/B14679002.png)
![4-Phenyl-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),4,7,11(15),12-hexaene;2,4,6-trinitrophenol](/img/structure/B14679009.png)
![1-(3-butyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine;methanesulfonic acid](/img/structure/B14679014.png)
